2-(Thiophen-3-yl)butanoic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H10O2S |
|---|---|
Molecular Weight |
170.23 g/mol |
IUPAC Name |
2-thiophen-3-ylbutanoic acid |
InChI |
InChI=1S/C8H10O2S/c1-2-7(8(9)10)6-3-4-11-5-6/h3-5,7H,2H2,1H3,(H,9,10) |
InChI Key |
BGQDNXUHMMJDBI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CSC=C1)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Stereochemical Control for 2 Thiophen 3 Yl Butanoic Acid and Its Analogues
Established Synthetic Routes for Thiophene-Substituted Butanoic Acids
The construction of thiophene-substituted butanoic acids can be achieved through several classical and contemporary synthetic strategies. These methods often involve the formation of the thiophene (B33073) ring itself or the introduction of the butanoic acid side chain onto a pre-existing thiophene core.
Nucleophilic Substitution Reactions with Thiophene Precursors
Nucleophilic substitution presents a viable pathway for the synthesis of thiophene-substituted butanoic acids. This approach typically involves the reaction of a thiophene-based nucleophile with an appropriate electrophilic partner containing the butanoic acid framework or a precursor to it. For instance, thienyllithium reagents, generated by the deprotonation of thiophene with strong bases like butyllithium (B86547), can react with electrophiles. wikipedia.org Specifically, 2-lithiothiophene can be employed in reactions to form new carbon-carbon bonds. wikipedia.org
Another example involves the condensation of 2-mercaptothiophene with (R)-(+)-β-methyl-β-propiolactone to yield (S)-3-(thien-2-ylthio)butyric acid analogs. google.com This reaction proceeds via nucleophilic attack of the thiolate on the β-lactone ring. google.com The reaction is typically conducted in an ethereal solvent like tetrahydrofuran (B95107) (THF) at temperatures ranging from 10-40°C. google.com
Furthermore, aromatic nucleophilic substitution (SNAr) reactions on activated thiophene derivatives provide a means to introduce various functionalities. researchgate.net While not a direct route to the title compound, the principles can be applied to precursors. The reactivity in these reactions is influenced by the nature of the leaving group and the substituents on the thiophene ring. researchgate.net
| Reactants | Product | Conditions | Reference |
| 2-Mercaptothiophene, (R)-(+)-β-Methyl-β-propiolactone | (S)-3-(Thien-2-ylthio)butyric acid analog | THF, 20-25°C, 2-5 hours | google.com |
| Thiophene, Butyllithium, then Electrophile | Thienyl derivative | - | wikipedia.org |
Acylation Reactions Involving Thiophene Moieties
Friedel-Crafts acylation is a fundamental method for introducing acyl groups onto the thiophene ring, which can then be further elaborated to the desired butanoic acid side chain. scribd.comnumberanalytics.com Thiophene is more reactive than benzene (B151609) in electrophilic substitution reactions, with acylation preferentially occurring at the 2-position. numberanalytics.comderpharmachemica.com Common acylating agents include acyl chlorides and anhydrides, often in the presence of a Lewis acid catalyst such as aluminum chloride or zinc chloride. numberanalytics.comgoogle.com For instance, the reaction of thiophene with acetic anhydride (B1165640) can yield 2-acetylthiophene. wikipedia.org
These acylation reactions can also be performed on substituted thiophenes. If the α-positions (2 and 5) are blocked, acylation can occur at the β-position (3 or 4). derpharmachemica.com The resulting acylthiophene can then be converted to the butanoic acid derivative through various synthetic transformations, such as the Willgerodt-Kindler reaction or by reduction and subsequent functional group manipulations.
| Reactant | Acylating Agent | Catalyst | Product | Reference |
| Thiophene | Adipoyl chloride | AlCl₃ | 1,6-di(thiophen-2-yl)hexane-1,6-dione | nih.gov |
| Thiophene | Acetic anhydride | Zinc chloride | 2-Acetylthiophene | google.com |
| 2-Substituted Thiophene | Acetic anhydride | TiCl₄-SiO₂-TEBA | 4-Acetyl-2-substituted thiophene | scribd.com |
Intramolecular Cyclization and Decyclization Strategies for Related Systems
Intramolecular cyclization reactions are powerful tools for the construction of the thiophene ring itself from acyclic precursors. mdpi.comnih.gov These methods often involve the formation of a carbon-sulfur bond to close the ring. For example, the PdI₂-catalyzed cycloisomerization of (Z)-2-en-4-yne-1-thiols is a known route to substituted thiophenes. mdpi.com Similarly, base-promoted thiocyclization of (Z)-2-en-4-yne-1-thiolate derivatives, formed in situ, also yields thiophenes. mdpi.com
Decyclization reactions, though less common for the direct synthesis of the target molecule, can be relevant in the synthesis of precursors or in rearrangement reactions of related heterocyclic systems.
Condensation Reactions for Chiral Analogues
Condensation reactions are crucial for building the molecular framework and can be adapted to produce chiral analogs. The Gewald aminothiophene synthesis, for example, involves the base-catalyzed condensation of a ketone with a β-acetonitrile, followed by cyclization with elemental sulfur to form 2-aminothiophenes. derpharmachemica.compharmaguideline.com While this provides a substituted thiophene, subsequent modifications would be necessary to introduce the butanoic acid side chain.
A more direct approach involves the condensation of 2-(2-oxoalkyl)phenylacetic acids with a chiral amine, such as (R)-phenylglycinol, to create diastereomeric oxazolo[2,3-b] derpharmachemica.combenzazepin-5(6H)-ones. nih.gov Although this example leads to a different heterocyclic system, the principle of using a chiral auxiliary to induce stereoselectivity in a condensation step is broadly applicable.
Asymmetric Synthesis Approaches for Enantiomerically Pure Thiophen-Butanoic Acid Systems
The synthesis of enantiomerically pure 2-(thiophen-3-yl)butanoic acid is of high importance, particularly for pharmaceutical applications. Asymmetric synthesis strategies aim to control the stereochemistry at the chiral center of the butanoic acid side chain.
One notable approach involves the use of chiral auxiliaries. For instance, the synthesis of enantiomerically pure 2-substituted tetrahydro-3-benzazepines was achieved through the condensation of 2-(2-oxoalkyl)phenylacetic acids with (R)-phenylglycinol, a chiral amine. nih.gov This reaction generated a mixture of diastereomers that could be separated. Subsequent reduction and removal of the chiral auxiliary yielded the enantiomerically pure target molecules. nih.gov This strategy highlights the potential for using removable chiral groups to direct the stereochemical outcome.
Another strategy involves the use of chiral catalysts in reactions such as asymmetric hydrogenation or alkylation. While specific examples for this compound are not detailed in the provided context, the principles of asymmetric catalysis are well-established and could be applied.
A process for preparing (S)-3-(thien-2-ylthio)butyric acid analogs involves the reaction of 2-mercaptothiophene with (R)-(+)-β-methyl-β-propiolactone. google.com This reaction proceeds with inversion of configuration at the chiral center of the lactone, providing a direct route to the enantiomerically pure product. google.com The reaction time for a similar synthesis was significantly reduced from days to hours by heating, without loss of chirality. google.com
Derivatization Strategies and Functional Group Transformations
Once the core structure of this compound or a related precursor is assembled, various derivatization and functional group transformations can be employed to generate a library of analogs.
The carboxylic acid group can be converted to a variety of other functional groups. For example, it can be reduced to an alcohol, converted to an ester or an amide, or used in coupling reactions to form ketones.
The thiophene ring itself can also be modified. Electrophilic substitution reactions, such as halogenation or nitration, can introduce new substituents onto the ring. numberanalytics.com For instance, thiophene can be brominated to give 2-bromothiophene (B119243) and 2,5-dibromothiophene. wikipedia.org Metalation of the thiophene ring using strong bases like butyllithium allows for the introduction of a wide range of electrophiles. wikipedia.orgnumberanalytics.com
The sulfur atom in the thiophene ring can be oxidized to a sulfoxide (B87167) or a sulfone, which can alter the electronic properties and biological activity of the molecule. wikipedia.org
Oxidation Reactions of the Thiophene Ring (e.g., Sulfoxides, Sulfones)
The sulfur atom in the thiophene ring of this compound and its analogues can be selectively oxidized to form the corresponding sulfoxides and sulfones. These oxidized derivatives are valuable intermediates in organic synthesis. mdpi.com
The selective oxidation of sulfides to sulfoxides or further to sulfones can be achieved using various oxidizing agents. mdpi.com The choice of reagent and reaction conditions determines the final product. For instance, hydrogen peroxide is a common and environmentally friendly oxidant. mdpi.com The selectivity towards either the sulfoxide or the sulfone can often be controlled by adjusting the stoichiometry of the oxidant and the reaction temperature. beilstein-journals.org
A practical method for the controlled oxidation of thioglycosides, which are structurally related to thiophene derivatives, utilizes urea-hydrogen peroxide (UHP). beilstein-journals.org Typically, the use of 1.5 equivalents of UHP at a moderate temperature (e.g., 60 °C) selectively yields the sulfoxide, while increasing the amount of UHP to 2.5 equivalents and raising the temperature (e.g., 80 °C) leads to the formation of the sulfone. beilstein-journals.org
Catalytic systems can also be employed to enhance the efficiency and selectivity of the oxidation. For example, a dendritic phosphomolybdate hybrid has been shown to effectively catalyze the oxidation of sulfides to sulfoxides or sulfones using 30 wt% hydrogen peroxide in ethanol. mdpi.com Other catalysts, such as those based on manganese or niobium, have also been reported to facilitate these transformations. organic-chemistry.orgorganic-chemistry.org
Table 1: Conditions for Selective Oxidation of Sulfides
| Desired Product | Oxidizing Agent | Catalyst (Example) | Key Conditions |
| Sulfoxide | Hydrogen Peroxide | Tantalum Carbide organic-chemistry.org | Controlled stoichiometry |
| Sulfone | Hydrogen Peroxide | Niobium Carbide organic-chemistry.org | Excess oxidant, higher temperature |
| Sulfoxide | Urea-Hydrogen Peroxide | None | 1.5 equivalents, 60 °C beilstein-journals.org |
| Sulfone | Urea-Hydrogen Peroxide | None | 2.5 equivalents, 80 °C beilstein-journals.org |
It is noteworthy that some oxidation methods are chemoselective, leaving other sensitive functional groups within the molecule, such as double bonds, intact. beilstein-journals.org
Reduction Reactions of the Carboxylic Acid Moiety to Alcohol or Aldehyde
The carboxylic acid group of this compound can be reduced to a primary alcohol or, under specific conditions, to an aldehyde.
The most common and powerful reducing agent for converting carboxylic acids to primary alcohols is lithium aluminum hydride (LiAlH₄). chemguide.co.ukdocbrown.info This reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran, followed by an aqueous workup to liberate the alcohol. docbrown.info The reaction proceeds through an aldehyde intermediate, which is more reactive than the starting carboxylic acid and is therefore further reduced to the alcohol without being isolated. libretexts.orgsavemyexams.com
Sodium borohydride (B1222165) (NaBH₄), a milder reducing agent, is generally not reactive enough to reduce carboxylic acids. docbrown.infosavemyexams.com
To stop the reduction at the aldehyde stage, a less reactive and more sterically hindered reducing agent is required. Diisobutylaluminium hydride (DIBAL-H) is often used for the partial reduction of esters (which can be derived from the carboxylic acid) to aldehydes. chemistrysteps.com This reaction is typically performed at low temperatures (e.g., -78 °C) to prevent over-reduction to the alcohol. chemistrysteps.com Another approach involves the use of modified aluminum hydrides with bulky substituents, such as lithium tri(t-butoxy)aluminum hydride, which can selectively reduce acyl chlorides (also derivable from the carboxylic acid) to aldehydes. chemistrysteps.com
Table 2: Reduction of Carboxylic Acid Derivatives
| Starting Material | Reducing Agent | Product | Key Conditions |
| Carboxylic Acid | LiAlH₄ | Primary Alcohol | Anhydrous ether, then aqueous workup chemguide.co.ukdocbrown.info |
| Ester | DIBAL-H | Aldehyde | Low temperature (-78 °C) chemistrysteps.com |
| Acyl Chloride | LiAl(OᵗBu)₃H | Aldehyde | - |
Electrophilic Substitution Reactions on the Thiophene Ring (e.g., Halogenation, Nitration)
The thiophene ring is an electron-rich aromatic system and readily undergoes electrophilic substitution reactions. The position of substitution is influenced by the directing effects of the substituents already present on the ring. In the case of this compound, the butanoic acid group at the 3-position will influence the regioselectivity of the substitution.
Generally, electrophilic substitution on thiophene occurs preferentially at the 2-position, which is more reactive than the 3-position. pearson.com However, the presence of a deactivating group at the 3-position, such as a carboxylic acid, can direct incoming electrophiles to the 5-position.
Halogenation: Halogenation of thiophenes can be achieved using various halogenating agents. For instance, bromination can be carried out using N-bromosuccinimide (NBS) in a suitable solvent.
Nitration: Nitration of thiophenes is typically performed using a mixture of nitric acid and sulfuric acid. savemyexams.com The reaction conditions need to be carefully controlled to avoid oxidation of the sensitive thiophene ring. The electrophile in this reaction is the nitronium ion (NO₂⁺). savemyexams.com
The general mechanism for electrophilic aromatic substitution involves the attack of the electrophile on the thiophene ring to form a resonance-stabilized carbocation intermediate (a sigma complex), followed by the loss of a proton to restore the aromaticity of the ring. savemyexams.com
Metal-Catalyzed Coupling Reactions (e.g., Arylthioether Synthesis, Cross-Coupling Strategies)
Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they can be applied to derivatives of this compound.
Arylthioether Synthesis: The synthesis of arylthioethers can be achieved through the coupling of a thiophene derivative with an aryl halide or a related electrophile. For instance, 2-mercaptothiophene can be condensed with an appropriate electrophile in the presence of a base to form a thienylthio derivative. google.com This type of reaction is fundamental in building more complex molecules containing a thiophene-sulfur linkage. google.com
Cross-Coupling Strategies: Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are widely used to functionalize thiophene rings. These reactions typically involve the coupling of a thienyl-organometallic reagent (e.g., a thienylboronic acid) or a thienyl halide with a suitable coupling partner.
For example, a palladium catalyst can facilitate the coupling of a gem-difluorinated cyclopropane (B1198618) with a nucleophile, such as a carboxylic acid, to form fluoroallyl esters. thieme-connect.de While not directly involving this compound, this illustrates the versatility of palladium catalysis in forming new bonds with complex substrates.
Strategies for the Preparation and Purification of this compound and its Derivatives
The preparation of this compound and its analogues can be accomplished through various synthetic routes. One common approach involves the carboxylation of a suitable thiophene precursor. For instance, the reaction of a thiophene derivative with carbon tetrachloride and methanol (B129727) in the presence of a metal catalyst (e.g., iron or vanadium) can lead to the formation of the corresponding methyl ester, which can then be hydrolyzed to the carboxylic acid. semanticscholar.org
Another strategy involves the alkylation of a thiophene derivative. For example, the synthesis of (S)-3-(thien-2-ylthio)butyric acid analogues can be achieved by the condensation of 2-mercaptothiophene with (R)-(+)-β-methyl-β-propiolactone. google.com
The synthesis of N-(thiophen-2-yl) nicotinamide (B372718) derivatives, which are amides of thiophenamine, involves the acylation of a substituted thiophen-2-amine with an acyl chloride under basic conditions. mdpi.com
Purification:
Purification of the synthesized compounds is crucial to obtain products of high purity. Common purification techniques include:
Recrystallization: This technique is used to purify solid compounds. The crude product is dissolved in a hot solvent and then allowed to cool slowly, causing the pure compound to crystallize out while impurities remain in the solution. hhu.de
Chromatography: Column chromatography, often using silica (B1680970) gel as the stationary phase, is a versatile method for separating compounds based on their polarity. google.com Thin-layer chromatography (TLC) is used to monitor the progress of reactions and to determine the appropriate solvent system for column chromatography. hhu.de
Distillation: For liquid compounds, distillation under reduced pressure (vacuum distillation) can be used to separate them from non-volatile impurities or from other liquids with different boiling points. semanticscholar.org
Extraction: Liquid-liquid extraction is used to separate the desired product from a reaction mixture based on its solubility in two immiscible solvents, often an organic solvent and an aqueous solution. hhu.de This is frequently followed by washing the organic layer with brine and drying over an anhydrous salt like magnesium sulfate (B86663) or sodium sulfate. google.comhhu.de
The purity of the final product is typically assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis. mdpi.comhhu.de
Advanced Spectroscopic and Spectrometric Characterization of 2 Thiophen 3 Yl Butanoic Acid
Vibrational Spectroscopy (FTIR, FT-Raman) for Molecular Structure and Bonding Analysis
Vibrational spectroscopy, encompassing both Fourier-transform infrared (FTIR) and Fourier-transform Raman (FT-Raman) techniques, provides profound insights into the molecular structure and bonding of 2-(Thiophen-3-yl)butanoic acid.
The FTIR spectrum of butanoic acid derivatives typically shows a broad absorption band for the O-H group in the range of 2500-3300 cm⁻¹. The C=O stretching vibration of the carboxylic acid group is observed between 1710 and 1760 cm⁻¹. researchgate.net For thiophene-containing compounds, characteristic C-S stretching vibrations are identified. In 2-thiophene carboxylic acid, these C-S stretching modes have been theoretically predicted and experimentally observed. iosrjournals.org Specifically, C-S stretching vibrations in the thiophene (B33073) ring are typically found around 852 cm⁻¹ and 649 cm⁻¹ (theoretical) and have been experimentally observed at 647/637 cm⁻¹ in the FTIR/FT-Raman spectra of related molecules. iosrjournals.org The C-C stretching vibrations within the thiophene ring are generally observed in the range of 1465-1597.3 cm⁻¹. researchgate.net
In FT-Raman spectroscopy, complementary information is obtained. For instance, in 2-thiophene carboxylic acid, C-C stretching vibrations are observed at 1530, 1413, and 1354 cm⁻¹. iosrjournals.org The analysis of these vibrational modes confirms the presence of the key functional groups: the thiophene ring, the butanoic acid chain, and the carboxylic acid moiety. The precise frequencies and intensities of these bands are sensitive to the molecular environment and conformation.
| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Reference |
|---|---|---|---|
| Carboxylic Acid | O-H Stretch | 2500-3300 (broad) | researchgate.net |
| Carboxylic Acid | C=O Stretch | 1710-1760 | researchgate.net |
| Thiophene Ring | C-C Stretch | 1465-1597.3 | researchgate.net |
| Thiophene Ring | C-S Stretch | ~637-852 | iosrjournals.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise connectivity and chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms within the this compound molecule.
In the ¹H NMR spectrum of related thiophene derivatives, the protons on the thiophene ring typically appear as signals between δ 6.7–7.5 ppm. The protons of the butanamide chain in a similar molecule show signals for the methylenes at δ 2.3–2.5 ppm (for the CH₂ adjacent to the carbonyl group) and δ 1.6–1.8 ppm (for the central CH₂ groups).
The ¹³C NMR spectrum provides information on the carbon skeleton. The carbonyl carbon of the carboxylic acid group is expected to have a chemical shift in the range of δ 170–172 ppm. The aromatic carbons of the thiophene ring typically resonate between δ 110–150 ppm. For butanoic acid itself, the carboxyl carbon appears at approximately 180 ppm, while the aliphatic carbons are found at lower chemical shifts.
| Atom | Expected ¹H NMR Shift (ppm) | Expected ¹³C NMR Shift (ppm) | Reference |
|---|---|---|---|
| Thiophene Ring Protons | 6.7 - 7.5 | - | |
| Thiophene Ring Carbons | - | 110 - 150 | |
| -CH₂- (adjacent to COOH) | ~2.3 - 2.5 | - | |
| -CH- (on butanoic chain) | - | - | |
| -CH₂- (on butanoic chain) | ~1.6 - 1.8 | - | |
| -CH₃ | - | - | |
| C=O (Carboxylic Acid) | - | 170 - 172 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within this compound, providing information about its conjugation system. The thiophene ring, being an aromatic system, gives rise to characteristic UV absorption bands.
The UV-Vis spectra of thiophene derivatives are influenced by the substituents on the ring. beilstein-journals.org For molecules containing a thiophene ring, electronic transitions are expected in the UV region. The presence of the carboxylic acid group can also influence the absorption maxima. Studies on related molecules often involve both experimental measurements and theoretical calculations to assign the observed electronic transitions. researchgate.netresearchgate.net The analysis of the UV-Vis spectrum helps in understanding the electronic structure and the extent of electronic communication between the thiophene ring and the butanoic acid side chain.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Characterization
Mass spectrometry (MS) is a crucial technique for determining the molecular weight of this compound and for characterizing its fragmentation patterns under ionization. The molecular ion peak ([M]⁺) in the mass spectrum confirms the molecular weight of the compound.
The fragmentation of butanoic acid typically results in a prominent ion at m/z 60, which corresponds to the [C₂H₄O₂]⁺ ion and is often the base peak. docbrown.info The molecular ion peak for butanoic acid is observed at m/z 88. docbrown.info For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular formula (C₈H₁₀O₂S). The fragmentation pattern would likely involve cleavage of the butanoic acid chain and fragmentation of the thiophene ring, providing structural information. The presence of the thiophene ring would lead to characteristic fragment ions.
Comparative Analysis of Experimental and Theoretical Spectroscopic Data
A powerful approach in modern chemical analysis is the combination of experimental spectroscopic measurements with theoretical calculations, often using Density Functional Theory (DFT). researchgate.netresearchgate.netbiointerfaceresearch.com This comparative analysis allows for a more detailed and accurate assignment of spectroscopic features and a deeper understanding of the molecular properties.
For many organic molecules, including those with thiophene moieties, DFT calculations have been successfully used to predict vibrational frequencies (FTIR and Raman), NMR chemical shifts, and UV-Vis absorption spectra. researchgate.netresearchgate.netbiointerfaceresearch.com By comparing the theoretically calculated spectra with the experimental data, a one-to-one correspondence between observed peaks and specific molecular motions or electronic transitions can be established. This synergy between theory and experiment is invaluable for confirming the structure of this compound and for providing a detailed picture of its electronic and vibrational properties. researchgate.netbiointerfaceresearch.com
Theoretical and Computational Investigations of 2 Thiophen 3 Yl Butanoic Acid S Molecular Structure and Reactivity
Quantum Chemical Calculations (Density Functional Theory - DFT, Ab Initio Methods)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are powerful tools for studying the properties of molecules. wikipedia.org These methods solve the electronic Schrödinger equation to predict various chemical properties, including molecular structures, energies, and electron densities. wikipedia.org For butanoic acid derivatives, DFT methods, such as those utilizing the B3LYP functional with various basis sets (e.g., 6-31+G(d), 6-311++G(d,p)), have been successfully employed to evaluate electronic and geometrical properties. biointerfaceresearch.comresearchgate.net
Geometry Optimization and Conformational Analysis
Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. researchgate.netmdpi.com For butanoic acid derivatives, geometry optimizations are often performed using DFT methods, such as B3LYP with a 6-31+G(d) basis set. biointerfaceresearch.comresearchgate.net These calculations help determine key geometrical parameters like bond lengths and angles. biointerfaceresearch.com
Conformational analysis investigates the different spatial arrangements of atoms (conformers) that can be interconverted by rotation about single bonds. researchgate.net For flexible molecules like 2-(Thiophen-3-yl)butanoic acid, which has rotatable bonds, multiple conformers can exist. chemscene.com Computational studies can identify these stable conformers and their relative energies. For instance, in a study of a related compound, a potential energy surface was computed as a function of dihedral angles to identify different minima, which were then optimized to find the most stable conformers. researchgate.net
Table 1: Predicted Conformational Data for a Butanoic Acid Derivative
| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (C-C-O-S) (°) | Dihedral Angle (C-O-S-C) (°) |
|---|---|---|---|
| syn-anti | 0.00 | 0 | 180 |
| syn-gauche | 1.5 | 0 | 60 |
Note: Data is illustrative and based on general findings for similar structures. researchgate.net Actual values for this compound would require specific calculations.
Prediction of Harmonic Vibrational Frequencies and Spectroscopic Parameters
Theoretical calculations can predict harmonic vibrational frequencies, which correspond to the modes of vibration of the molecule. biointerfaceresearch.com These predicted frequencies are often compared with experimental data from techniques like Fourier-transform infrared (FT-IR) and Raman spectroscopy to validate the accuracy of the computational model and aid in the assignment of experimental spectral bands. researchgate.netelixirpublishers.com DFT methods are commonly used for these predictions. elixirpublishers.commdpi.com For example, the vibrational spectra of butanoic acid and its derivatives have been analyzed using DFT calculations, showing good agreement between theoretical and experimental data. biointerfaceresearch.comresearchgate.netnist.gov
Table 2: Predicted and Experimental Vibrational Frequencies for Butanoic Acid Derivatives
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |
|---|---|---|---|
| C=O stretch | ~1700 | ~1700 | Carboxylic acid |
| C-H stretch | 2800-3000 | 2800-3000 | Aliphatic/Aromatic |
| O-H stretch | 3000-3500 | 3000-3500 | Carboxylic acid |
Note: This table provides a general representation of expected vibrational frequencies based on data for butanoic acid and thiophene (B33073) derivatives. nist.gov Specific values for this compound would require dedicated calculations.
Modeling of Solvent Effects (e.g., Self-Consistent Reaction Field Method)
The properties of a molecule can be significantly influenced by its environment, particularly by the solvent. Computational models can account for these solvent effects. biointerfaceresearch.com The Self-Consistent Reaction Field (SCRF) method is a popular approach where the solvent is treated as a continuous medium with a specific dielectric constant. biointerfaceresearch.com This method has been applied to butanoic acid derivatives to understand their behavior in solution. biointerfaceresearch.comresearchgate.net Geometry optimizations and other calculations performed within a solvent model provide a more realistic description of the molecule's properties in a liquid phase. biointerfaceresearch.comresearchgate.netmdpi.com
Electronic Structure Analysis
The electronic structure of a molecule dictates its reactivity and many of its physical and chemical properties. Computational methods provide detailed insights into the distribution of electrons within the molecule.
Frontier Molecular Orbital (HOMO-LUMO) Energy Analysis and Intramolecular Charge Transfer
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net The energy gap between the HOMO and LUMO (Egap) is an indicator of the molecule's chemical stability and reactivity. researchgate.netresearchgate.net
For butanoic acid derivatives, HOMO and LUMO energies have been calculated using DFT methods to analyze intramolecular charge transfer (ICT). biointerfaceresearch.comresearchgate.netnycu.edu.tw ICT refers to the transfer of electron density from a donor part of the molecule to an acceptor part upon electronic excitation. rsc.org In molecules with donor-π-bridge-acceptor structures, the HOMO is often localized on the electron-donating group, while the LUMO is on the electron-accepting group, facilitating this charge transfer. researchgate.netexpresspolymlett.com
Table 3: Frontier Molecular Orbital Energies for a Butanoic Acid Derivative
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -5.94 |
| ELUMO | -1.51 |
| Egap (EHOMO - ELUMO) | 4.43 |
Note: The data presented is based on calculations for a butanoic acid derivative at the B3LYP/6-31+G(d) level of theory and serves as an illustrative example. biointerfaceresearch.comresearchgate.net Specific values for this compound would vary.
Natural Bond Orbital (NBO) Analysis for Inter- and Intramolecular Interactions
Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic interactions within a molecule. uni-muenchen.de It transforms the complex molecular wave function into a localized Lewis-like structure of bonds and lone pairs. uni-muenchen.de NBO analysis is used to investigate hyperconjugative interactions, charge delocalization, and the stability arising from these interactions. dergipark.org.tr
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
The molecular electrostatic potential (MEP) is a valuable computational tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. The MEP map provides a visual representation of the electrostatic potential on the electron density surface of a molecule, with different colors indicating varying potential values.
In the context of thiophene-containing compounds, the MEP map helps in understanding their interactions. physchemres.org Generally, regions with negative electrostatic potential (often colored red or yellow) are susceptible to electrophilic attack, as they are electron-rich. Conversely, areas with positive electrostatic potential (typically colored blue) are electron-deficient and are prone to nucleophilic attack. masterorganicchemistry.com
For butanoic acid derivatives, MEP analysis can identify the most likely sites for chemical reactions. biointerfaceresearch.com The carboxylic acid group, with its electronegative oxygen atoms, is expected to be an electron-rich region, making it a target for electrophiles. The thiophene ring, with its delocalized π-electrons and the sulfur atom, also contributes significantly to the molecule's reactivity, and its electrostatic potential can be analyzed to predict its interaction with other species. physchemres.org
Evaluation of Nucleophilicity and Electrophilicity Indices
The reactivity of a chemical compound can be quantified through various conceptual Density Functional Theory (DFT) descriptors, including nucleophilicity and electrophilicity indices. biointerfaceresearch.comresearchgate.net These indices provide a measure of a molecule's ability to donate or accept electrons in a chemical reaction. masterorganicchemistry.com
Nucleophilicity (N) is a measure of a molecule's ability to donate an electron pair. masterorganicchemistry.com It is often correlated with the energy of the Highest Occupied Molecular Orbital (HOMO). A higher HOMO energy generally indicates a greater tendency to donate electrons, and thus higher nucleophilicity. biointerfaceresearch.comresearchgate.net
Electrophilicity (ω) , on the other hand, quantifies the ability of a molecule to accept electrons. semanticscholar.org It is a function of both the electronic chemical potential (μ) and the chemical hardness (η). semanticscholar.org A higher electrophilicity index suggests a greater capacity to act as an electrophile. biointerfaceresearch.comresearchgate.net
For butanoic acid derivatives, these indices can be calculated using DFT methods to compare their reactivity. biointerfaceresearch.comresearchgate.net The presence of the thiophene ring and the carboxylic acid group in this compound will influence its electronic properties and, consequently, its nucleophilic and electrophilic character. biointerfaceresearch.com Computational studies on similar butanoic acid derivatives have shown that modifications to the molecular structure can significantly alter these reactivity indices. biointerfaceresearch.comresearchgate.net
The following table presents a hypothetical comparison of reactivity indices for different butanoic acid derivatives, based on general principles observed in computational studies. biointerfaceresearch.comresearchgate.net
| Compound | HOMO (eV) | LUMO (eV) | Chemical Potential (μ) (eV) | Nucleophilicity (N) (eV) | Electrophilicity (ω) (eV) |
| Derivative 1 | -6.5 | -1.2 | -3.85 | 3.5 | 1.8 |
| Derivative 2 | -6.8 | -1.0 | -3.90 | 3.2 | 2.1 |
| Derivative 3 | -6.3 | -1.5 | -3.90 | 3.7 | 1.7 |
| Derivative 4 | -7.0 | -0.8 | -3.90 | 3.0 | 2.4 |
This table is for illustrative purposes and the values are not specific to this compound.
Analysis of Intra- and Intermolecular Hydrogen Bonding Interactions
Hydrogen bonding plays a critical role in determining the structure, properties, and reactivity of molecules like this compound. studdyai.com Both intramolecular (within the same molecule) and intermolecular (between different molecules) hydrogen bonds can be investigated using computational and spectroscopic techniques. nih.govmdpi.com
Intramolecular hydrogen bonding can occur in this compound, for example, between the hydroxyl group of the carboxylic acid and the sulfur atom of the thiophene ring, or with the carbonyl oxygen. The formation of such intramolecular hydrogen bonds can influence the molecule's conformation and reactivity. rsc.org
Intermolecular hydrogen bonding is particularly significant for carboxylic acids, which are known to form strong dimers through hydrogen bonds between their carboxyl groups. libretexts.orglibretexts.org These interactions lead to higher boiling points compared to other molecules of similar molecular weight. libretexts.org In the solid state, intermolecular hydrogen bonds are crucial in determining the crystal packing. nih.gov
Computational methods, such as DFT and Natural Bond Orbital (NBO) analysis, can be used to analyze the strength and nature of these hydrogen bonds. biointerfaceresearch.comnih.gov NBO analysis, for instance, can provide information about the stabilization energies associated with donor-acceptor interactions in hydrogen bonds. semanticscholar.org Spectroscopic techniques like Fourier-transform infrared (FTIR) spectroscopy can experimentally verify the presence of hydrogen bonds by observing shifts in the vibrational frequencies of the involved functional groups. nih.govjchemrev.com
Studies on related molecules have shown that in the solid state, intermolecular hydrogen bonds are often favored, while in the melted or gaseous state, intramolecular interactions can become more prominent. nih.gov
| Type of Interaction | Description |
| Intramolecular Hydrogen Bond | Potential interaction between the carboxylic acid proton and the thiophene sulfur or carbonyl oxygen. |
| Intermolecular Hydrogen Bond | Formation of dimers through hydrogen bonding between the carboxylic acid groups of two molecules. |
Chemical Reactivity and Mechanistic Studies of 2 Thiophen 3 Yl Butanoic Acid
Elucidation of Reaction Pathways and Transformation Mechanisms
The reaction pathways available to 2-(thiophen-3-yl)butanoic acid are diverse, involving both the carboxylic acid function and the thiophene (B33073) ring. The carboxylic acid group can undergo typical transformations such as esterification, reduction to the corresponding alcohol, or conversion to an amide. smolecule.com For instance, reduction of the carboxylic acid can yield 2-(thiophen-3-yl)butan-1-ol, while reaction with amines, potentially mediated by coupling agents, would produce the corresponding amides.
A significant transformation pathway for the carboxyl group is decarboxylation. Halodecarboxylation reactions, for example, can convert carboxylic acids into organic halides by replacing the -COOH group with a halogen atom. acs.org Mechanistic studies on related aromatic carboxylic acids suggest these reactions can proceed through various intermediates, including radical pathways or mechanisms involving metal coordination, such as palladium-mediated ipso-iododecarboxylation. acs.org Another modern approach is photoredox catalysis, which can facilitate the decarboxylative addition of carboxylic acids, like the related 2-thienylacetic acid, to electron-deficient alkenes, proceeding via radical intermediates. beilstein-journals.org
The thiophene ring itself is susceptible to a range of transformations. As an electron-rich aromatic system, it can undergo electrophilic substitution reactions such as halogenation or nitration. The position of substitution (C2, C4, or C5) is influenced by the directing effect of the butanoic acid substituent at the C3 position. Furthermore, under specific conditions using catalysts like anhydrous FeCl₃, thiophene derivatives can undergo oxidative polymerization, linking monomer units through the aromatic ring to form functionalized polythiophenes. researchgate.net
The synthesis of structurally related thiophene-substituted butanoic acids can also shed light on potential transformation pathways. For example, the synthesis of (S)-3-(thien-2-ylthio)butyric acid is achieved through the ring-opening of (R)-(+)-β-methyl-β-propiolactone by 2-mercaptothiophene, a nucleophilic substitution reaction that forms the butanoic acid scaffold. google.com
Stereoselectivity and Regioselectivity in Chemical Transformations of the Butanoic Acid Scaffold
Stereoselectivity and regioselectivity are critical aspects of the chemical transformations of this compound, arising from its chiral nature and the multiple reactive sites on the thiophene ring.
Regioselectivity: Reactions involving the thiophene ring must contend with the directing influence of the C3-alkyl substituent. In electrophilic substitutions, the incoming electrophile will be directed to the available α-positions (C2 and C5) or the remaining β-position (C4). The precise outcome depends on the reaction conditions and the nature of the electrophile.
A significant example of regioselectivity is seen in metal-catalyzed C-H activation reactions. In palladium-catalyzed direct arylation of unsubstituted thiophene, functionalization occurs preferentially at the C2 position, but for 3-substituted thiophenes, the reaction can be directed to other positions. More advanced catalytic systems have achieved high regioselectivity for the C3-arylation of thiophenes. acs.org Conversely, studies on the Rh(III)-catalyzed intermolecular carbenoid insertion into C-H bonds of 2-(thiophen-3-yl)ethylamine amides revealed complete selectivity for the N-methylene Csp³–H bond on the side chain, with no competing reaction at the thiophene C–H bonds. rsc.org This demonstrates that reaction conditions can be tuned to selectively target either the thiophene core or the butanoic acid side chain, preventing undesired cross-reactivity.
Hydrolysis of related ester precursors can also present regiochemical challenges. For example, during the synthesis of (S)-3-(2-thienylthio)butyric acid, certain hydrolysis conditions can lead to the formation of the undesired regioisomer, (S)-3-(3-thienylthio)butyric acid. google.com This underscores the need for carefully controlled conditions to maintain regiochemical integrity.
Stereoselectivity: The presence of a stereocenter at the C2 position of the butanoic acid scaffold means that reactions creating a new chiral center can potentially proceed with diastereoselectivity. The existing stereocenter can influence the facial selectivity of approaching reagents. Furthermore, stereoselective synthesis of the molecule itself is of significant interest. This is often achieved by using chiral starting materials, such as the synthesis of (S)-3-(thien-2-ylthio)butyric acid from the chiral lactone, (R)-(+)-β-methyl-β-propiolactone, which proceeds with retention of stereochemical purity. google.comgoogle.com Asymmetric hydrogenation is another powerful tool; cobalt-catalyzed asymmetric hydrogenation has been successfully applied to a broad spectrum of α,β-unsaturated carboxylic acids, including heterocyclic derivatives, to achieve excellent enantioselectivity. researchgate.net
Catalytic Reactivity and Metal-Mediated Transformations involving the Thiophene Moiety
The thiophene moiety of this compound is amenable to a variety of catalytic and metal-mediated transformations, most notably C-H functionalization reactions. These methods provide efficient routes for modifying the thiophene core.
Palladium-catalyzed direct arylation represents a powerful tool for forming carbon-carbon bonds at the thiophene ring. Studies on the direct β-arylation of thiophenes have demonstrated that high yields and regioselectivity can be achieved. acs.org A plausible catalytic cycle for this transformation involves a Pd(0)/Pd(II) pathway. The cycle begins with the oxidative addition of an aryl halide to a Pd(0) species, followed by a reaction with a silver carbonate base in a solvent like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP). This generates a key palladium-aryl intermediate that then undergoes a C–H activation/arylation step on the thiophene substrate to form the product and regenerate the active catalyst. acs.org The catalyst loading for such reactions can be as low as 0.5 mol%. acs.org
Rhodium catalysis offers alternative reactivity pathways. High-valent rhodium(III) catalysts have been shown to mediate the intermolecular insertion of carbenoids into N-methylene Csp³–H bonds. rsc.org In a relevant example using a 2-thiophen-3-yl-ethylamine derivative, the Rh(III) catalyst selectively promoted C-C bond formation at the alkylamine side chain without reacting with the C-H bonds of the thiophene ring. rsc.org The proposed mechanism involves the coordination of a directing group on the substrate to the Rh(III) center, followed by reaction with a diazo compound to form a rhodium carbene, which then undergoes the selective C-H insertion.
Other metal-catalyzed reactions are also plausible. For instance, cobalt catalysts bearing chiral diphosphine ligands are effective for the highly enantioselective hydrogenation of α,β-unsaturated carboxylic acids, a transformation that could be applied to unsaturated precursors of this compound. researchgate.net
| Transformation | Metal/Catalyst | Key Reagents/Conditions | Mechanism/Key Feature | Reference |
|---|---|---|---|---|
| Direct C-H Arylation | Palladium (e.g., Pd₂(dba)₃) | Aryl iodide, Ag₂CO₃, HFIP (solvent), Room Temp to 50 °C | Heck-type pathway via Pd(0)/Pd(II) cycle; high regioselectivity. | acs.org |
| Csp³–H Carbenoid Insertion | Rhodium (e.g., [Cp*RhCl₂]₂) | Diazo compound, AgSbF₆, DCE (solvent) | Regioselective insertion into C-H bond alpha to nitrogen, directed by amide group. | rsc.org |
| Asymmetric Hydrogenation | Cobalt/Chiral Diphosphine Ligand | H₂ (gas) | Applied to α,β-unsaturated carboxylic acid precursors for enantioselective synthesis. | researchgate.net |
Investigation of Reaction Kinetics and Thermodynamic Parameters
Detailed kinetic and thermodynamic data for this compound are not widely available. However, mechanistic investigations of related reactions provide insight into the methods used to study these parameters.
Kinetic studies are crucial for elucidating reaction mechanisms. For the palladium-catalyzed direct arylation of benzo[b]thiophene, a closely related substrate, kinetic isotope effect (KIE) experiments were performed to distinguish between possible mechanistic pathways. acs.org The observation of significant ¹³C KIEs at both the C2 and C3 positions, along with inverse ²H KIEs, was inconsistent with a concerted metalation-deprotonation (CMD) mechanism. Instead, these results provided strong evidence for a rate-limiting carbopalladation step onto the thiophene double bond, characteristic of a Heck-type reaction pathway. acs.org Such kinetic analyses are vital for optimizing reaction conditions and designing more efficient catalysts.
| Experiment Type | Position | Observed KIE Value | Mechanistic Implication | Reference |
|---|---|---|---|---|
| Intermolecular ¹³C KIE | C-2 | 1.020 ± 0.005 | Significant KIEs at both carbons support a change in bonding at both atoms in the rate-determining step, consistent with carbopalladation. | acs.org |
| Intermolecular ¹³C KIE | C-3 | 1.022 ± 0.005 | ||
| Intramolecular ²H KIE | C-3 | 0.87 ± 0.05 | An inverse KIE is inconsistent with C-H bond cleavage being the rate-determining step, ruling out a simple CMD mechanism. | acs.org |
Thermodynamic parameters are often investigated using computational methods. Density Functional Theory (DFT) is a powerful tool for evaluating the electronic and geometric properties of molecules. biointerfaceresearch.com For new butanoic acid derivatives, DFT calculations have been used to determine optimized geometries, calculate HOMO-LUMO energy gaps (which relate to chemical reactivity), and perform Natural Bond Orbital (NBO) analysis to understand intramolecular interactions and stability. biointerfaceresearch.com Similar computational studies on this compound and its reaction intermediates could provide valuable thermodynamic data and support experimentally observed reaction pathways.
Applications and Materials Science Research of 2 Thiophen 3 Yl Butanoic Acid and Its Analogues
Role as Versatile Building Blocks in Advanced Organic Synthesis
2-(Thiophen-3-yl)butanoic acid and its analogues are recognized as valuable building blocks in the field of advanced organic synthesis. The thiophene (B33073) moiety, a five-membered aromatic ring containing a sulfur atom, provides a versatile scaffold for the construction of more complex molecular architectures. nbinno.com Thiophene derivatives are utilized in the synthesis of a wide range of compounds, including pharmaceuticals and materials for organic electronics. nbinno.comnih.gov The carboxylic acid functional group in this compound allows for a variety of chemical transformations, such as esterification and amidation, further expanding its utility as a synthetic intermediate. evitachem.com
The synthesis of substituted thiophenes is a critical area of research, as the position and nature of substituents on the thiophene ring can significantly influence the properties of the final product. beilstein-journals.orgresearchgate.net For instance, halogenated 2-thiophenecarboxylic acid derivatives serve as key intermediates in the production of new families of insecticides. beilstein-journals.orgresearchgate.net The development of efficient synthetic routes to these building blocks is crucial for their application in various fields. beilstein-journals.orgresearchgate.net
Thiophene-3-acetic acid, a close analogue, is highlighted as a critical building block that fuels innovation in both organic synthesis and material science. nbinno.com Its structure, featuring both a thiophene ring and an acetic acid group, enables its participation in a wide array of chemical reactions, making it an ideal starting material for complex molecules. nbinno.com Similarly, this compound offers a reactive handle for chemists to introduce the thiophene unit into larger, more functionalized systems.
The table below summarizes the key reactive sites and potential transformations of this compound, underscoring its versatility as a building block.
| Functional Group | Potential Reactions | Resulting Structures |
| Carboxylic Acid | Esterification, Amidation, Reduction, Decarboxylation | Esters, Amides, Alcohols, Alkyl-thiophenes |
| Thiophene Ring | Electrophilic Substitution (e.g., Halogenation, Nitration) | Substituted thiophene derivatives |
| α-Carbon | Deprotonation and Alkylation | α-substituted butanoic acid derivatives |
Development of Advanced Materials
Thiophene derivatives, including structures analogous to this compound, are integral to the development of a wide range of advanced materials due to their unique electronic and optical properties. researchgate.net
Thiophene-based compounds are cornerstones in the field of organic electronics, where they are utilized as organic semiconductors. researchgate.netnottingham.ac.uk The π-conjugated system of the thiophene ring facilitates charge transport, a fundamental property for semiconductor applications. mrs-j.org These materials are found in various electronic devices, including organic field-effect transistors (OFETs). nih.govresearchgate.net
The performance of thiophene-based organic semiconductors can be tuned by modifying their molecular structure. mrs-j.org For example, the introduction of different functional groups or the extension of the conjugated system can alter the material's charge carrier mobility and energy levels. mrs-j.org The development of efficient and scalable syntheses for thiophene-based small molecules and monomers is an active area of research aimed at creating new and improved organic electronic materials. nottingham.ac.uk
Thiophene derivatives are extensively used in the fabrication of organic photovoltaic (OPV) devices, also known as solar cells. researchgate.net Their ability to absorb light and transport charge makes them suitable for use as donor materials in the active layer of these devices. mdpi.com Fused-thiophene based small molecules have been designed and synthesized for use in both solution-processed and vacuum-processed organic solar cells. mdpi.com
In dye-sensitized solar cells (DSSCs), thiophene-containing organic dyes act as sensitizers, absorbing sunlight and injecting electrons into a semiconductor material like titanium dioxide. mdpi.com The efficiency of these solar cells is influenced by the molecular structure of the thiophene dye, including the nature of the donor and acceptor groups and the π-conjugated spacer. mdpi.com For instance, the introduction of a thienothiophene moiety as a π-conjugation segment in a D-π-A (Donor-π-Acceptor) dye system has been shown to enhance photovoltaic performance. mdpi.com
Polythiophenes are a major class of conjugated polymers with applications in various electronic devices. rsc.org These polymers consist of repeating thiophene units and exhibit semiconducting properties. The properties of polythiophenes can be tailored by introducing functional groups onto the thiophene ring. rsc.org
A specific example is poly(2-thiophen-3-yl-malonic acid), a polythiophene derivative that has two carboxylic acid groups per repeating unit. acs.org This material has been synthesized and characterized, showing good thermal stability and an electrical conductivity characteristic of semiconductor materials. acs.org The presence of the malonic acid group can influence the polymer's morphology and potential applications, such as in selective membranes. acs.org The synthesis of polythiophenes with functional side chains, such as alkylsulfonic acid esters, has also been explored to modify their properties and improve conductivity. rsc.org
The table below presents some properties of Poly(2-thiophen-3-yl-malonic acid).
| Property | Value | Reference |
| Decomposition Temperature | > 215 °C | acs.org |
| Electrical Conductivity | 10⁻⁵ S/cm | acs.org |
Thiophene derivatives are also employed in the development of liquid crystals and organic light-emitting diodes (OLEDs). nih.govresearchgate.net The rigid and planar structure of the thiophene ring makes it a suitable component for liquid crystalline materials. acs.org Thiophene-based liquid crystals can exhibit various mesophases, and their properties can be tuned by altering the molecular structure. acs.orgmdpi.com These materials are of interest for applications in displays and other optoelectronic devices. acs.org
In OLEDs, thiophene-containing compounds can be used as emitting materials or as components in the charge-transporting layers. researchgate.net The emission color of these materials can be tuned through chemical engineering. researchgate.net Furthermore, thiophene derivatives have been used as ligands to enhance the luminescence and stability of perovskite nanocrystals, which have potential applications in bright orange LED devices. nih.gov
Intermediates in the Synthesis of Complex Chemical Structures
The utility of this compound and its analogues extends to their role as intermediates in the synthesis of more complex chemical structures. nih.govnottingham.ac.uk The thiophene ring can be a core component of larger molecules with specific biological or material properties.
For example, thiophene derivatives are considered "privileged pharmacophores" in medicinal chemistry, meaning they are frequently found in biologically active compounds and approved drugs. nih.gov The synthesis of these complex drug molecules often involves the use of simpler thiophene-containing building blocks. nih.gov
In materials science, thiophene-functionalized macromonomers can be used to create more complex polymer architectures. For instance, a thiophene end-functionalized oligo-(D,L-lactide) has been synthesized and used as a building block for "hairy-rod" type conjugated polymers. mdpi.com This approach combines the properties of the biodegradable polylactide with the electroactive properties of polythiophene. mdpi.com
The synthesis of A-D-A (Acceptor-Donor-Acceptor) type organic semiconducting materials also relies on thiophene-based building blocks. acs.org These materials are designed for applications in organic electronics, and their synthesis involves the coupling of different thiophene and thiazole-based intermediates. acs.org
Synthesis of Chiral Compounds and Their Analogues with Defined Stereochemistry
The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the fields of pharmacology and materials science. For derivatives of this compound, achieving defined stereochemistry is critical for applications where specific molecular recognition is required. Research has focused on several key strategies to obtain these chiral molecules, including the use of chiral precursors and enzymatic resolution.
One effective method involves starting with a commercially available, enantiopure precursor. For instance, the synthesis of chiral 3-(thienylthio)butanoic acid analogues has been successfully achieved by reacting a chiral starting material, such as (S)-3-bromobutanoic acid, with a thiophene derivative like thiophen-2-thiol under basic conditions. evitachem.com This nucleophilic substitution reaction proceeds with retention of stereochemistry, directly yielding the desired chiral product. This approach is advantageous as it leverages the existing chirality of a readily available molecule to build the more complex target structure.
Another powerful technique for obtaining single-enantiomer compounds is enzymatic kinetic resolution. This method is particularly useful for separating racemic mixtures of 2-arylpropionic acids and their esters, a class of compounds structurally related to this compound. nih.gov In this process, an esterase enzyme is used to selectively hydrolyze one enantiomer of a racemic ester mixture. For example, the esterase might preferentially react with the (S)-ester to form the (S)-acid, leaving the (R)-ester unreacted. The resulting mixture of the (S)-acid and (R)-ester can then be easily separated. By carefully selecting or engineering the enzyme, high enantiomeric excess can be achieved for the desired product. nih.gov The importance of stereochemistry is further highlighted in studies of other chiral propanoic acid derivatives, where the (S)-configuration was found to be crucial for exerting potent biological activity. nih.gov
| Synthetic Strategy | Description | Key Features | Example Application |
| Use of Chiral Precursors | A readily available enantiopure starting material is chemically modified to build the final chiral molecule. | Leverages existing chirality; often involves nucleophilic substitution. | Synthesis of (S)-3-(thiophen-2-ylthio)butanoic acid from (S)-3-bromobutanoic acid. evitachem.com |
| Enzymatic Kinetic Resolution | An enzyme selectively catalyzes a reaction (e.g., hydrolysis) on one enantiomer in a racemic mixture, allowing for separation. | High enantioselectivity; environmentally friendly conditions. | Preparation of enantiopure (S)-2-arylpropionic acids using bHSL family esterases. nih.gov |
Precursors for Polythiophene Derivatives with Engineered Side Chains
This compound and its analogues are valuable precursors for the synthesis of functionalized polythiophenes. The side chain, derived from the butanoic acid moiety, can be strategically modified or "engineered" to impart specific properties to the resulting polymer, such as chirality, solubility, and enhanced electrical conductivity. nih.govrsc.org These tailored polymers are essential for developing advanced materials for electronics and sensors.
The general approach involves first synthesizing a 3-substituted thiophene monomer where the side chain contains the desired functionality. nih.gov For example, the carboxylic acid group of this compound can be reduced to an alcohol, which can then be used in condensation reactions to attach various chiral moieties. nih.gov This modified monomer is subsequently polymerized to create a polythiophene with chiral side chains. The chirality introduced into the side chains can induce a helical conformation in the polymer backbone, leading to unique optical properties and applications in chiral sensing. chim.it
Polymerization of these functionalized monomers is often achieved through chemical oxidative coupling using reagents like iron(III) chloride (FeCl₃). nih.govrsc.org This method produces regiorandom polythiophenes. For more controlled structures, methods like the Rieke method can be used to obtain regioregular head-to-tail (HT) coupled polymers, which generally exhibit improved electrical properties due to better chain packing and conjugation. nih.gov
Furthermore, the side chains can be engineered to include functionalities beyond chiral groups. For instance, alkylsulfonic acid moieties have been introduced into the side chains of polythiophenes. rsc.orgchemrxiv.org These ionic groups can act as internal dopants, significantly improving the electrical conductivity of the polymer. chemrxiv.org The synthesis of these monomers often starts with a 3-substituted thiophene, which is then elaborated and polymerized to yield a material with precisely tuned electronic characteristics.
| Engineered Side Chain | Monomer Synthesis Strategy | Polymerization Method | Resulting Polymer Property |
| Chiral Alkoxy Groups | Condensation of a chiral alcohol (e.g., (S)-(-)-2-methyl-l-butanol) with a 3-thienylethanol derivative. nih.gov | FeCl₃ Oxidative Coupling or Rieke Method | Optical activity, potential for chiral recognition. chim.it |
| Amino Acid Residues | Reaction of a protected amino acid (e.g., N-t-Boc-serine) with a tosylated 3-thienylethanol. nih.gov | FeCl₃ Oxidative Coupling | pH-dependent conformational changes, biocompatibility. chim.it |
| Alkylsulfonic Acid Esters | Multi-step synthesis starting from thiophene-3-ethanol to introduce a sulfonate ester group. chemrxiv.org | Grignard Metathesis (GRIM) Polymerization | Enhanced solubility and processability. chemrxiv.org |
| Alkylsulfonic Acids | Conversion of the ester groups on the polymer side chains to sulfonic acids via hydrolysis or ion exchange. rsc.orgchemrxiv.org | Post-polymerization modification | Self-doping, significantly improved electrical conductivity. chemrxiv.org |
Chemical Probes for Investigating Molecular Interactions (e.g., Enzyme Active Sites)
While not extensively documented as a standalone chemical probe, the molecular architecture of this compound provides a versatile scaffold for designing tools to investigate molecular interactions, particularly within the active sites of enzymes. Its structure, featuring a hydrophobic thiophene ring and a modifiable carboxylic acid group, is well-suited for creating targeted affinity-based probes.
The core principle behind a chemical probe is its ability to interact with a specific biological target, often a protein, in a detectable manner. Thiophene-based compounds are known to be valuable in materials science and bioimaging for their optical and electronic properties. researchgate.net The carboxylic acid functional group on this compound is a key handle for chemical modification. It can be activated, for example, by converting it into an N-succinimidyl (NHS) ester. researchgate.net This activated ester can then react with nucleophilic residues on a protein, such as the side chain of a lysine (B10760008) amino acid, to form a stable, covalent bond. This strategy allows the thiophene moiety to be permanently attached to a target protein for subsequent analysis.
Drawing parallels from other probe designs, this compound could serve as the core of a probe for enzymes that recognize carboxylic acids or hydrophobic aromatic rings. The thiophene ring can participate in non-covalent interactions (e.g., with aromatic residues) within an enzyme's active site, while the carboxylic acid can form hydrogen bonds, contributing to binding affinity and specificity. To function as a probe, this core structure would be further functionalized with:
A reactive group (or "warhead"), which could be the carboxylic acid itself or a group derived from it, designed to covalently bind to a residue in the active site.
A reporter tag , such as a fluorophore or biotin, attached to another position on the molecule. This tag allows for the detection and identification of the protein that the probe has bound to. researchgate.net
By designing analogues of this compound that incorporate these features, researchers can create chemical probes to identify novel enzyme targets, map the topology of active sites, and study enzyme-inhibitor interactions.
| Probe Component | Function | Implementation on this compound Scaffold |
| Recognition Element | Binds non-covalently to the target, providing specificity. | The thiophene ring (for hydrophobic/aromatic pockets) and the butanoic acid chain. |
| Reactive Group (Warhead) | Forms a covalent bond with the target protein, enabling stable labeling. | The carboxylic acid group, potentially activated as an NHS ester or other electrophilic species. researchgate.net |
| Reporter Tag | Allows for detection and analysis of the labeled protein. | A fluorophore, biotin, or alkyne tag (for click chemistry) attached to the thiophene ring or side chain. researchgate.net |
Environmental Photochemistry and Degradation Pathways of Thiophene Substituted Butanoic Acids
Photolytic Degradation Mechanisms of Thiophene (B33073) Moieties in Aqueous and Gaseous Phases
The photolytic degradation of 2-(Thiophen-3-yl)butanoic acid is primarily dictated by the photochemical behavior of the thiophene ring, which absorbs ultraviolet (UV) radiation. aip.org In the gas phase, UV absorption can excite the thiophene molecule, leading to complex dynamics that may involve ring-opening or fragmentation. researchgate.net The presence of a butanoic acid substituent can influence these pathways.
In aqueous environments, photolysis is influenced by the presence of reactive oxygen species (ROS) such as hydroxyl radicals (•OH), which are generated by sunlight. The degradation of thiophene compounds can be initiated by these radicals. researchgate.netbohrium.com For thiophene-containing non-steroidal anti-inflammatory drugs like suprofen (B1682721) and tiaprofenic acid, photodegradation can involve spontaneous decarboxylation from an excited state. researchgate.net A similar mechanism could be plausible for this compound, leading to the loss of the carboxyl group.
In the gas phase, the atmospheric chemistry of thiophene involves reactions with oxidants like nitrate (B79036) radicals (NO₃) during nighttime and hydroxyl radicals (•OH) during the day. acs.org These reactions can lead to the formation of organosulfur compounds and contribute to secondary organic aerosol formation. acs.org The gas-phase UV absorption spectrum of thiophene shows a strong band around 225-240 nm, and excitation into this band can lead to photodissociation. aip.orgresearchgate.net The dynamics in this excited state are complex and can involve ring puckering and opening. researchgate.net
Table 1: Proposed Photolytic Degradation Intermediates of this compound
| Phase | Proposed Intermediate | Mechanism |
|---|---|---|
| Aqueous | This compound 1-oxide | Oxidation of the sulfur atom |
| Aqueous | 2-(Hydroxythiophen-3-yl)butanoic acid | Hydroxyl radical addition |
| Aqueous/Gaseous | 3-Propylthiophene | Decarboxylation |
Hydrolysis Pathways and Products
Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. For this compound, the butanoic acid functional group is already the product of the hydrolysis of an ester or other derivative and is generally stable against further hydrolysis under typical environmental pH conditions (pH 4-9).
However, if the compound exists as an ester, for instance, methyl 2-(thiophen-3-yl)butanoate, it would undergo hydrolysis to yield this compound and the corresponding alcohol (methanol). This reaction can be catalyzed by acids or bases. organic-chemistry.orggoogle.com The thiophene ring itself is an aromatic system and is highly stable, showing no susceptibility to hydrolysis under normal environmental conditions. The C-S bond within the thiophene ring is resistant to cleavage by water. Therefore, hydrolysis is not considered a significant degradation pathway for the parent compound, this compound, but is relevant for its potential ester derivatives. organic-chemistry.org
Table 2: Hydrolysis Reactivity of this compound and its Ester
| Compound | Functional Group | Susceptibility to Hydrolysis | Products |
|---|---|---|---|
| This compound | Carboxylic Acid | Not susceptible | N/A |
Microbial Degradation and Biotransformation Pathways in Environmental Systems
The microbial degradation of thiophenic compounds is a critical pathway for their removal from the environment. Thiophene itself can be resistant to biodegradation when it is the sole carbon source. researchgate.netdtu.dk However, it can be degraded through cometabolism, where microbes utilize another primary substrate (like benzene (B151609) or toluene) for growth and fortuitously degrade the thiophene molecule. researchgate.netdtu.dk
Bacteria capable of degrading thiophene derivatives have been isolated from contaminated environments. For example, a species of Vibrio isolated from oil-contaminated mud was able to grow on thiophene-2-carboxylate, releasing the sulfur atom as sulfate (B86663). nih.gov Similarly, Rhodococcus strains isolated from activated sludge have been shown to utilize thiophene-2-carboxylic acid as a sole source of carbon and energy, degrading it completely to biomass, carbon dioxide, and sulfate. nih.gov
For this compound, the degradation would likely proceed via two main routes:
Oxidation of the thiophene ring: This is often the initial step, leading to hydroxylated intermediates. The sulfur heteroatom is eventually mineralized to sulfate. nih.govnih.gov
Degradation of the butanoic acid side chain: The aliphatic side chain can be degraded through processes like β-oxidation, a common microbial pathway for breaking down fatty acids.
Table 3: Microorganisms Involved in Thiophene Derivative Degradation
| Microorganism | Thiophene Substrate | Degradation Pathway | Reference |
|---|---|---|---|
| Vibrio sp. YC1 | Thiophene-2-carboxylate | Utilized as growth substrate; S released as sulfate | nih.gov |
| Rhodococcus sp. TTD-1 | Thiophene-2-carboxylic acid | Complete degradation to CO₂, biomass, and sulfate | nih.gov |
Adsorption/Desorption and Leaching Behaviors in Soil and Water Matrices
The mobility of this compound in the environment is governed by its adsorption and desorption characteristics in soil and sediment. These processes control its concentration in the aqueous phase and thus its potential to leach into groundwater. The key factors influencing its behavior are its acidic nature and the properties of the soil matrix (e.g., organic carbon content, clay content, pH).
As a carboxylic acid, this compound will exist predominantly in its anionic carboxylate form at neutral and alkaline pH. This anionic form is generally more mobile in soils because most soil surfaces are negatively charged, leading to electrostatic repulsion. However, adsorption can occur through other mechanisms.
Studies on related compounds provide insight. The adsorption of 2-thiophene carboxylic acid (2-TCA) on a silver surface was found to be pH-dependent; the neutral form adsorbed via an S-Ag bond, while the anionic form adsorbed through both the sulfur atom and the carboxylate oxygen atoms. researchgate.net In soil, adsorption to metal oxides (like iron and aluminum oxides) via ligand exchange with the carboxylate group is a possible mechanism, especially at lower pH. Adsorption to soil organic matter is also expected, although the polarity of the carboxylate group may limit partitioning into nonpolar organic phases.
A study on sulfolane (B150427) and thiolane (reduced thiophene derivatives) showed that adsorption was influenced by the polarity of the compound and the surface charge of clay minerals. eeer.org Given its carboxylic acid group, the leaching potential of this compound is expected to be significant, particularly in soils with low organic matter and low metal oxide content, and at higher pH values where the anionic form dominates.
Table 4: Factors Influencing the Adsorption and Leaching of this compound
| Factor | Influence on Adsorption | Influence on Leaching Potential |
|---|---|---|
| Soil pH | Decreases as pH increases (due to deprotonation and repulsion) | Increases as pH increases |
| Organic Carbon | Increases with higher organic carbon content | Decreases with higher organic carbon content |
| Clay Content | Can increase due to surface complexation (especially with metal oxides) | Can decrease |
| Compound pKa | Adsorption is higher when pH < pKa (neutral form) | Leaching is higher when pH > pKa (anionic form) |
Future Research Horizons in this compound Chemistry
The landscape of organic electronics and materials science is in a constant state of evolution, with the exploration of novel molecular architectures playing a pivotal role in driving innovation. Within this dynamic field, thiophene-containing compounds have garnered significant attention due to their versatile electronic properties and potential for a wide array of applications. While much research has focused on more common thiophene derivatives, "this compound" and its related structures present a promising, yet underexplored, frontier. The strategic placement of the butanoic acid group on the thiophene ring opens up unique possibilities for molecular design and functionality. This article delineates key future research directions and emerging opportunities in the chemistry of this compound, focusing on synthetic methodologies, computational modeling, and the development of advanced materials.
Q & A
Q. What are the recommended synthetic routes for 2-(Thiophen-3-yl)butanoic acid?
- Methodological Answer : A plausible approach involves adapting procedures for structurally related compounds. For example, thiophene derivatives can be synthesized via Suzuki-Miyaura cross-coupling ( ) using palladium catalysts. Alternatively, condensation reactions between thiophene-3-carboxylic acid derivatives and butanoic acid precursors may be employed, as seen in the synthesis of 2-(Thiophen-3-yl)malonic acid ( ). A stepwise strategy could include:
Functionalizing the thiophene ring at the 3-position using halogenation or lithiation.
Coupling with a butanoic acid backbone via nucleophilic substitution or transition-metal catalysis.
Purification via recrystallization or column chromatography, guided by protocols for similar compounds ().
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : and NMR can identify proton environments near the thiophene ring and carboxylic acid group. Compare chemical shifts with databases like NIST () for validation.
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (expected , MW = 170.23) and fragmentation patterns.
- FT-IR : Detect carboxylic acid O-H stretching (~2500–3000 cm) and C=O stretching (~1700 cm).
Q. What safety precautions are necessary when handling this compound?
- Methodological Answer : While direct safety data for this compound are limited, protocols for analogous thiophene-carboxylic acids (e.g., Thiophene-2-carboxylic acid, ) recommend:
- Using PPE (gloves, lab coat, goggles).
- Working in a fume hood to avoid inhalation.
- Storing in a cool, dry place away from oxidizers.
- Disposing via hazardous waste channels.
Advanced Research Questions
Q. How can enantioselective synthesis of this compound derivatives be optimized?
- Methodological Answer : Chiral resolution or asymmetric catalysis may be required. For example:
- Chiral Auxiliaries : Use enantiopure starting materials, such as (3S)-3-(2-Thienylthio)butanoic acid derivatives (), to induce stereochemistry.
- Catalytic Asymmetric Synthesis : Employ palladium or organocatalysts in cross-coupling reactions (). Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry.
Q. How should researchers address contradictions in spectroscopic data during structural elucidation?
- Methodological Answer : Discrepancies may arise due to thiophene ring anisotropy or solvent effects. Mitigation strategies include:
Cross-validating with computational methods (DFT calculations for NMR chemical shifts).
Comparing data with structurally similar compounds (e.g., 4-(Thiophen-2-yl)butanoic acid, ).
Conducting 2D NMR (COSY, HSQC) to resolve overlapping signals.
Q. What strategies enhance the bioactivity of this compound derivatives?
- Methodological Answer : Structural modifications can improve pharmacological or herbicidal activity:
- Derivatization : Synthesize esters or amides to modulate lipophilicity (e.g., as seen in phenoxybutanoic acid herbicides, ).
- Hybrid Molecules : Combine the thiophene moiety with bioactive fragments (e.g., antiproliferative thiazolidinone derivatives, ).
- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents and assay activity using in vitro models.
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
